Thaumatin

Sweetness Potency Molar Basis Taste Receptor

Thaumatin (CAS 53850-34-3) is a natural sweet protein (Thaumatin I & II, ~22 kDa) 2,000–3,000× sweeter than sucrose, featuring delayed sweetness onset, prolonged licorice aftertaste, and sub-ppm bitterness masking. Its protein architecture ensures pH-dependent thermostability—stable at pH 2.0, 80°C/4 h—making it irreplaceable in acidic beverages, chewing gum, and pharma taste masking. With EFSA/JECFA 'ADI not specified' and clean-label GRAS/E 957 status, thaumatin enables ~20% sugar reduction beyond small-molecule sweeteners. Order batch-characterized thaumatin today.

Molecular Formula C19H29N3O3S
Molecular Weight 379.5 g/mol
CAS No. 53850-34-3
Cat. No. B217287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThaumatin
CAS53850-34-3
Synonymsproteins,thaumatins; TALIN; THAUMATIN; IRRADIATEDTHAUMATIN; THAUMATIN 10% ON GUM ARABIC; THAUMATIN 10% ON MALTODEXTRIN; THAUMATIN 5% IN AQUEOUS GLYCEROL; THAUMATIN 5% IN AQUEOUS PROPYLENE GLYCOL
Molecular FormulaC19H29N3O3S
Molecular Weight379.5 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3CCCCCC3
InChIInChI=1S/C19H29N3O3S/c1-16(23)20-17-8-10-19(11-9-17)26(24,25)22-14-12-21(13-15-22)18-6-4-2-3-5-7-18/h8-11,18H,2-7,12-15H2,1H3,(H,20,23)
InChIKeyIVPOQXWRUMMORK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVery soluble in water, insoluble in acetone

Thaumatin (CAS 53850-34-3) Procurement & Technical Baseline for Formulators


Thaumatin (CAS 53850-34-3) is a natural sweet-tasting protein complex extracted from the fruit of the West African plant Thaumatococcus daniellii Benth [1]. It consists primarily of two homologous polypeptides, Thaumatin I (22,209 Da) and Thaumatin II (22,293 Da), each comprising 207 amino acids stabilized by eight intramolecular disulfide bonds [2]. Thaumatin is classified as a high-intensity sweetener (approximately 2,000–3,000 times sweeter than sucrose on a weight basis) and a flavor enhancer, with established food additive status in major global markets including E 957 in the EU and GRAS (Generally Recognized as Safe) status in the US [3]. Its unique profile, including a delayed sweetness onset, long-lasting aftertaste, and pronounced flavor-modulating capacity at sub-threshold concentrations, differentiates it significantly from both small-molecule intense sweeteners and other sweet proteins [4].

Why Thaumatin (CAS 53850-34-3) Cannot Be Directly Substituted with Other Intense Sweeteners


Direct substitution of thaumatin with alternative high-intensity sweeteners (e.g., aspartame, acesulfame K, steviol glycosides, or even other sweet proteins like monellin or brazzein) is generally unsuccessful in formulated products due to fundamental divergences in their physicochemical and sensory behavior [1]. Thaumatin's macromolecular protein nature confers a unique stability landscape characterized by pH-dependent thermostability (remarkably stable under acidic conditions but labile at neutral/alkaline pH when heated), which is antithetical to the degradation pathways of synthetic dipeptides like aspartame or the thermal robustness of steviol glycosides [2]. Furthermore, its sensory profile—a characteristically delayed sweetness onset and a prolonged licorice-like aftertaste—creates a temporal sweetness pattern that cannot be replicated by small-molecule sweeteners with rapid, clean profiles [3]. Critically, thaumatin functions as a potent flavor enhancer and bitterness masker at concentrations well below its sweetness detection threshold (~1.1 mg/kg), a property not shared by the majority of alternative sweeteners, which can lead to undesirable flavor imbalances or increased off-notes upon substitution [4].

Thaumatin (CAS 53850-34-3) Quantitative Differentiation Evidence vs. Comparators


Superior Molar Sweetness Potency vs. Sucrose and Other Sweet Proteins

Thaumatin exhibits a sweetness potency on a molar basis that is an order of magnitude greater than other sweet proteins like monellin. On a molar basis, thaumatin is approximately 100,000 times sweeter than sucrose [1]. In contrast, monellin is reported to be around 90,000 times sweeter than sucrose on a molar basis, a significant quantitative difference that impacts the effective concentration required to achieve a target sweetness intensity [2].

Sweetness Potency Molar Basis Taste Receptor

Concentration-Dependent Sweetness Potency Profile vs. Aspartame

Unlike many intense sweeteners which exhibit a relatively linear concentration-response relationship, thaumatin's perceived sweetness potency relative to sucrose decreases dramatically as its concentration increases . In contrast, aspartame's potency decreases at a slower rate across a similar sweetness range [1].

Sweetness Dynamics Concentration-Response Sensory Evaluation

Unique pH-Dependent Thermal Stability: Acidic vs. Neutral/Alkaline Conditions

Thaumatin's thermal stability is uniquely and profoundly pH-dependent. It exhibits exceptional thermoresistance under acidic conditions but is rapidly inactivated at neutral or alkaline pH [1]. This behavior is in stark contrast to many small-molecule sweeteners like aspartame, which degrades more rapidly under acidic and high-temperature conditions .

Thermal Stability pH Dependence Formulation Robustness

Regulatory 'ADI Not Specified' Status vs. Numerical ADI for Most High-Intensity Sweeteners

Following a comprehensive re-evaluation, the European Food Safety Authority (EFSA) concluded that there is no need for a numerical Acceptable Daily Intake (ADI) for thaumatin [1]. This 'ADI not specified' designation, also held by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), is the most favorable safety classification for a food additive [2]. This contrasts with most other high-intensity sweeteners, which have established numerical ADIs (e.g., Aspartame: 40 mg/kg bw/day; Acesulfame K: 9 mg/kg bw/day; Steviol glycosides: 4 mg/kg bw/day).

Safety Regulatory Acceptable Daily Intake (ADI) Procurement

Quantified Flavor Enhancement and Bitterness Masking at Sub-Threshold Concentrations

A defining characteristic of thaumatin is its potent flavor-modifying capacity at concentrations below its sweetness detection threshold (approx. 1.1 mg/kg or 1.1 ppm) [1]. This property is quantitatively supported by studies demonstrating significant enhancement of perceived sweetness of other sweeteners. For instance, the addition of thaumatin at 0.2 g/L (200 ppm) to a 0.5 mol/L sucrose solution resulted in an enhancement of the electrophysiological sucrose response by almost 20% in a rat model [2].

Flavor Modulation Bitterness Masking Synergy

Distinct Temporal Sweetness Profile: Delayed Onset and Prolonged Aftertaste vs. Aspartame and Sucrose

Thaumatin's temporal profile of sweetness is fundamentally different from that of sucrose, aspartame, and other rapid-onset sweeteners [1]. Time-intensity sensory analysis reveals a characteristically delayed onset of maximum sweetness intensity (Imax) and a significantly prolonged persistence time (Tpers) [2].

Temporal Profile Sensory Analysis Time-Intensity

High-Value Application Scenarios for Thaumatin (CAS 53850-34-3) Based on Verified Differentiation


Acidic, Heat-Processed Beverages and Fruit Preparations Requiring High-Temperature Stability

In the formulation of acidic (pH < 5.5) beverages (e.g., carbonated soft drinks, fruit juices, sports drinks) and fruit preparations (e.g., jams, jellies, pie fillings) that undergo thermal processing (pasteurization, hot-fill), thaumatin is a superior choice. Its demonstrated ability to retain sweetness after heating at 80°C for 4 hours at pH 2.0 [1] directly addresses the thermal degradation pathway of aspartame and other dipeptide sweeteners in these conditions. This ensures consistent sweetness delivery and product quality throughout the product's shelf-life [2].

Sugar-Reduced Chewing Gum and Long-Lasting Confectionery

The unique temporal profile of thaumatin—characterized by a delayed onset and prolonged sweet aftertaste [1]—is ideally suited for chewing gum and other long-lasting confectionery formats. Its high molar potency (~100,000x sweeter than sucrose) [2] enables extremely low usage levels, while the extended perception time synergizes with the prolonged mastication of gum, providing a sustained sweetness experience that rapid-onset sweeteners like aspartame or acesulfame K cannot replicate. Furthermore, patents explicitly disclose the use of thaumatin in chewing gum compositions for flavor enhancement at levels below its detectable sweetness threshold .

Flavor Optimization and Bitterness Masking in Pharmaceuticals, Nutraceuticals, and Functional Foods

Thaumatin's potent flavor-modifying properties at sub-threshold concentrations (< 1.1 ppm) [1] make it an invaluable tool for masking the bitterness and astringency of active pharmaceutical ingredients (APIs), peptides, botanicals, and high-intensity sweeteners like steviol glycosides. The evidence shows it can enhance the perceived sweetness of sucrose by nearly 20% [2]. This allows formulators to significantly reduce the sugar content of a product while maintaining palatability, or to effectively mask off-notes from other functional ingredients, leading to cleaner flavor profiles in products ranging from pediatric syrups to protein-fortified beverages .

Clean-Label and 'No ADI' Product Positioning

For brands seeking a 'clean-label' sweetening solution with a maximum safety profile, thaumatin offers a unique regulatory advantage. Its 'ADI not specified' status from both EFSA and JECFA [1] differentiates it from virtually all other high-intensity sweeteners with numerical intake limits. This designation, coupled with its nature as a naturally derived plant protein, allows for unambiguous communication of its safety and 'no upper limit' consumption to consumers, making it a strategic ingredient for premium, health-conscious product lines where transparency and safety are paramount procurement drivers [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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